Chemical Identification
The compound 2-(3-Fluoro-5-(methoxymethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is classified under the category of boron-containing compounds. It has a unique molecular structure characterized by the presence of a dioxaborolane ring and a fluorinated aromatic substituent. The compound's full IUPAC name is 2-(4-fluoro-2-(methoxymethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, with the CAS number 2284468-46-6.
Source
This compound can be sourced from various chemical suppliers specializing in fine chemicals and building blocks for organic synthesis. It is often utilized in research settings for its potential applications in medicinal chemistry and material science.
Classification
The compound falls under the classification of boron compounds and organofluorine compounds. Its structure includes a boron atom integrated into a cyclic dioxaborolane framework, which is known for its stability and utility in organic reactions.
Methods of Synthesis
The synthesis of 2-(3-Fluoro-5-(methoxymethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves several key steps:
Technical Details
The synthesis requires careful control of reaction conditions such as temperature and pH to ensure high yields and purity. Analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure and purity of the final product.
Structural Characteristics
The molecular formula for this compound is C14H20BFO4. Its structure features:
Data Representation
The molecular structure can be represented using SMILES notation: CC1(C)C(C)(C)OB(C2=CC=C(F)C=C2OCOC)O1
. This notation encapsulates the arrangement of atoms within the molecule.
Reactivity Profile
The compound can participate in various chemical reactions typical for boron-containing compounds:
Technical Details
These reactions are often conducted in organic solvents such as tetrahydrofuran or dimethylformamide under inert atmospheres to prevent moisture interference.
The mechanism by which 2-(3-Fluoro-5-(methoxymethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects involves:
Physical Properties
Chemical Properties
Relevant data indicates that compounds with similar structures exhibit good stability and reactivity profiles suitable for various applications in research.
The applications of 2-(3-Fluoro-5-(methoxymethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane include:
CAS No.:
CAS No.: 31373-65-6
CAS No.: 106717-30-0
CAS No.:
CAS No.: 8063-17-0